Tert-butyl cyclopentanecarboxylate
Overview
Description
Tert-butyl cyclopentanecarboxylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to a cyclopentanecarboxylate moiety. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve refluxing the reactants in an organic solvent like toluene to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl cyclopentanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclopentanecarboxylic acid and tert-butyl alcohol.
Reduction: Reduction reactions can convert the ester into the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Cyclopentanecarboxylic acid and tert-butyl alcohol.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl cyclopentanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl cyclopentanecarboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, protecting the carboxylate moiety from unwanted reactions. Upon completion of the desired synthetic steps, the tert-butyl group can be removed under acidic conditions, revealing the free carboxylic acid .
Comparison with Similar Compounds
Tert-butyl acetate: Another ester with a tert-butyl group, used as a solvent and in organic synthesis.
Tert-butyl benzoate: Used as a protecting group for benzoic acid derivatives.
Tert-butyl formate: Utilized in organic synthesis and as a reagent in various chemical reactions.
Uniqueness: Tert-butyl cyclopentanecarboxylate is unique due to its cyclopentane ring structure, which imparts distinct reactivity and steric properties compared to other tert-butyl esters. This uniqueness makes it particularly valuable in the synthesis of cyclic compounds and in applications requiring specific steric configurations .
Properties
IUPAC Name |
tert-butyl cyclopentanecarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)12-9(11)8-6-4-5-7-8/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNHTMOGCGLHIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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